molecular formula C15H12BrN5O B15019284 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

Cat. No.: B15019284
M. Wt: 358.19 g/mol
InChI Key: SRISMCOAYDLCDV-RQZCQDPDSA-N
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Description

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring, a bromophenyl group, and an acetohydrazide moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 3-bromobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: A commonly used coupling reagent in peptide synthesis.

    2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their use as UV stabilizers in plastics and coatings.

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group distinguishes it from other benzotriazole derivatives, providing unique properties and applications.

Properties

Molecular Formula

C15H12BrN5O

Molecular Weight

358.19 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrN5O/c16-12-5-3-4-11(8-12)9-17-19-15(22)10-21-14-7-2-1-6-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+

InChI Key

SRISMCOAYDLCDV-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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